2-(4-Chloro-3-fluorobenzoyl)thiazole
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Overview
Description
2-(4-Chloro-3-fluorobenzoyl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a 4-chloro-3-fluorobenzoyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-fluorobenzoyl)thiazole typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-3-fluorobenzoyl)thiazole can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic substitution: The presence of the chloro and fluoro substituents on the benzoyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated thiazole derivatives, while nucleophilic substitution can result in the replacement of the chloro or fluoro groups with nucleophiles .
Scientific Research Applications
Chemistry: 2-(4-Chloro-3-fluorobenzoyl)thiazole is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in the development of antimicrobial and anticancer agents. The thiazole ring is known for its biological activity, and the presence of the chloro and fluoro substituents can enhance the compound’s efficacy .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-fluorobenzoyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
- 2-(4-Chlorobenzoyl)thiazole
- 2-(3-Fluorobenzoyl)thiazole
- 2-(4-Chloro-3-methylbenzoyl)thiazole
Comparison: 2-(4-Chloro-3-fluorobenzoyl)thiazole is unique due to the presence of both chloro and fluoro substituents on the benzoyl group. This combination can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one substituent .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCLNLDPSOZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CS2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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